Dichloro(1-~13~C)acetic acid

描述

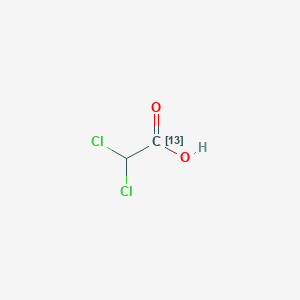

Dichloro(1-~13~C)acetic acid: is a labeled form of dichloroacetic acid, where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is an analogue of acetic acid, with two of the three hydrogen atoms in the methyl group replaced by chlorine atoms. It is a colorless, corrosive liquid with a pungent odor and is miscible with water, ethanol, and diethyl ether .

准备方法

Synthetic Routes and Reaction Conditions: Dichloro(1-~13~C)acetic acid can be synthesized by the reduction of trichloroacetic acid using a reducing agent such as zinc dust in the presence of hydrochloric acid. The reaction is typically carried out at room temperature, and the product is purified by distillation .

Industrial Production Methods: Industrial production of dichloroacetic acid involves the chlorination of acetic acid or the hydrolysis of trichloroethylene. The process includes distillation and crystallization steps to achieve high purity. The mother liquor from the production of chloroacetic acid can also be used as a raw material, which is then distilled and neutralized to obtain dichloroacetic acid .

化学反应分析

Types of Reactions: Dichloro(1-~13~C)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to trichloroacetic acid.

Reduction: It can be reduced to monochloroacetic acid.

Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Zinc dust in the presence of hydrochloric acid.

Substitution: Alcohols or amines in the presence of a catalyst.

Major Products:

Oxidation: Trichloroacetic acid.

Reduction: Monochloroacetic acid.

Substitution: Esters and amides of dichloroacetic acid.

科学研究应用

Chemical Synthesis

DCA as a Synthetic Intermediate

Dichloroacetic acid serves as an important intermediate in the synthesis of various chemical compounds. It is utilized in producing glyoxylic acid, which is a precursor for several pharmaceuticals and agrochemicals. Furthermore, DCA is involved in the synthesis of dialkoxy and diaroxy acids, sulfonamides, and iron chelates used in agriculture .

Analytical Applications

DCA is also employed as an analytical reagent in the manufacture of fibers such as polyethylene terephthalate. Its derivatives are analyzed using gas chromatography (GC) techniques, which often require derivatization to enhance volatility and improve detection limits . The following table summarizes some key applications in chemical synthesis:

| Application | Description |

|---|---|

| Intermediate | Used in synthesizing glyoxylic acid and other compounds |

| Analytical Reagent | Employed in fiber manufacturing and GC analysis |

| Agrochemical Synthesis | Involved in producing iron chelates |

Pharmaceutical Applications

Potential Anti-Cancer Agent

DCA has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that DCA inhibits pyruvate dehydrogenase kinase, leading to a metabolic shift from glycolysis to oxidative phosphorylation. This switch can enhance reactive oxygen species production, selectively affecting tumor cells while sparing normal cells . Notable studies include:

- Neuroblastoma Treatment : DCA demonstrated activity against malignant neuroblastoma cells with limited mitochondrial abnormalities.

- Central Nervous System Malignancies : A 2016 case report highlighted DCA's application in treating central nervous system tumors .

The following table outlines significant findings from recent studies:

| Study Focus | Findings |

|---|---|

| Neuroblastoma | Activity against malignant cells noted |

| CNS Malignancies | Potential therapeutic effects observed |

| Metabolic Shift | Induces oxidative phosphorylation in tumor cells |

Environmental Applications

Water Treatment and Analysis

Dichloroacetic acid is a byproduct of chlorination processes in water treatment. Its presence has raised concerns due to potential health risks associated with exposure. Various methods have been developed for detecting DCA in drinking water, including liquid-liquid extraction followed by GC with electron capture detection .

Case Study: Water Quality Assessment

A national survey conducted in Canada analyzed chlorinated disinfection byproducts, including DCA, revealing significant insights into its prevalence and concentration levels in drinking water sources. The detection limits achieved were as low as 0.01 µg/L using advanced analytical techniques .

Toxicological Studies

Health Risks and Regulatory Insights

While DCA has beneficial applications, it is also associated with health risks. Toxicological studies have demonstrated that high concentrations can lead to liver tumors and other adverse health effects in animal models . Regulatory bodies monitor its presence in environmental samples to mitigate risks.

The following table summarizes key toxicological findings:

| Study Type | Observations |

|---|---|

| Animal Studies | Increased liver tumor incidence at high doses |

| Long-term Exposure | Significant health impacts observed |

| Regulatory Monitoring | Ongoing assessments of environmental presence |

作用机制

Dichloro(1-~13~C)acetic acid exerts its effects by inhibiting the enzyme pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which increases the conversion of pyruvate to acetyl-CoA, thereby enhancing cellular respiration and energy production. This mechanism is particularly relevant in the context of cancer research, where dichloroacetic acid has been shown to modulate cellular metabolism and induce apoptosis in cancer cells .

相似化合物的比较

Chloroacetic acid: Contains one chlorine atom in the methyl group.

Trichloroacetic acid: Contains three chlorine atoms in the methyl group.

Difluoroacetic acid: Contains two fluorine atoms in the methyl group.

Dibromoacetic acid: Contains two bromine atoms in the methyl group.

Uniqueness: Dichloro(1-~13~C)acetic acid is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the metabolic pathways and understand the fate of dichloroacetic acid in various biological and chemical processes. Additionally, its ability to inhibit pyruvate dehydrogenase kinase sets it apart from other similar compounds, making it a valuable tool in cancer research and metabolic studies .

生物活性

Dichloro(1-^13C)acetic acid (DCA), a halogenated acetic acid derivative, has garnered attention due to its biological activity, particularly in relation to its toxicological and carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, including its metabolism, toxicity, and potential therapeutic applications.

- Molecular Formula : C[^13C]H₂Cl₂O₂

- Average Mass : 129.93 g/mol

- Monoisotopic Mass : 128.94654 g/mol

DCA is commercially available at high purity and is primarily used in research settings to understand its biological implications, especially concerning liver toxicity and carcinogenicity.

Metabolism and Toxicokinetics

DCA undergoes extensive metabolism in both animal models and humans. Studies indicate that its oral bioavailability ranges from 0% to 75%, depending on the presence of specific enzymes such as GSTζ1-1 . The primary metabolic pathways include:

- Oxidative Pathways : Leading to the formation of oxalate and carbon dioxide.

- Reductive Pathways : Resulting in glycolate and glyoxylate as intermediates.

The major urinary metabolites identified are oxalic, glycolic, and thiodiacetic acids, suggesting that DCA is metabolized through both oxidative and reductive routes .

Carcinogenicity

Numerous studies have established a link between DCA exposure and liver tumors in rodent models. A significant study involving B6C3F1 mice revealed that high concentrations of DCA (20.0 mmol/L) led to a marked increase in hepatocellular adenomas (35%) and carcinomas (92%) after prolonged exposure . The following table summarizes the incidence of liver tumors based on exposure levels:

| Concentration (mmol/L) | Incidence of Hepatocellular Adenomas (%) | Incidence of Hepatocellular Carcinomas (%) |

|---|---|---|

| 0 | 2.5 | 0 |

| 6.67 | 25 | 4 |

| 20 | 35 | 92 |

These findings underscore the compound's potential as a carcinogen, particularly with chronic exposure.

Neurotoxicity

In addition to hepatotoxicity, DCA has been associated with neurotoxic effects. In studies where rats were administered high doses (2.5 g/L), significant neurotoxicity was observed, leading to peripheral neuropathy . The following table outlines the observed effects based on dosage:

| Dose (g/L) | Observed Effects |

|---|---|

| 0 | No significant effects |

| 1.0 | Mild neurotoxicity |

| 2.5 | Severe peripheral neuropathy |

| >5 | Irreversible damage; early euthanasia |

Case Studies and Research Findings

A notable case study involved the examination of DCA's effects on liver function in Fischer 344 rats. Following administration of varying doses, it was found that DCA significantly increased liver-to-body weight ratios and induced hyperplastic lesions . Furthermore, lipid peroxidation assays indicated that DCA elicited a dose-dependent response in oxidative stress markers within liver tissues .

Antibacterial Activity

Interestingly, while primarily studied for its toxicological properties, DCA also exhibits antibacterial activity. Research has demonstrated that acetic acid derivatives can inhibit the growth of biofilm-forming pathogens relevant to burn wound infections . This suggests potential therapeutic applications in infection control, although further investigation into the specific mechanisms by which DCA exerts these effects is warranted.

属性

IUPAC Name |

2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745768 | |

| Record name | Dichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173470-70-7 | |

| Record name | Dichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 173470-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。